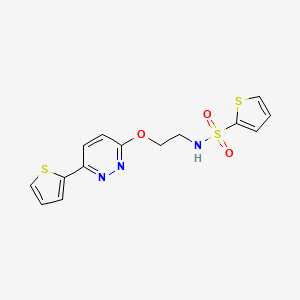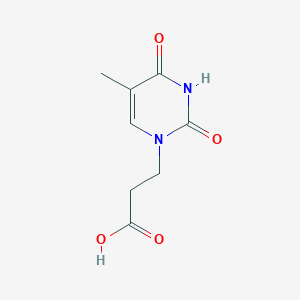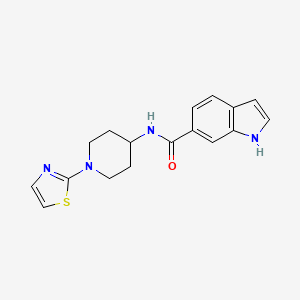![molecular formula C24H21FN4O3 B2809970 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428366-42-0](/img/structure/B2809970.png)
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, and the type of chemical reactions involved.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the precise molecular structure and electronic configuration.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the types of reactions it can undergo.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, optical activity, etc.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on related fluorophenyl compounds has shown promising antimicrobial activity against various pathogens. For instance, studies on trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones and fluorine-containing pyrazoles have reported significant antimicrobial properties against a range of bacteria and fungi. These compounds, with structural similarities, have demonstrated potential as antimicrobial agents due to the presence of fluorophenyl groups, suggesting that 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one could also exhibit similar activities (Bonacorso et al., 2006; Gadakh et al., 2010).
Antitumor Activity
Research on pyrazolo[3,4-b]pyridines highlighted their antitumor activity, particularly against liver cell lines. Compounds with the 4-fluorophenyl group have shown high efficacy in inhibiting cancer cell growth, indicating the potential of fluorophenyl-based compounds in cancer treatment. The synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their inhibition against lung cancer cells further underscore the relevance of such structures in developing anticancer agents (El-Borai et al., 2012; Zheng et al., 2011).
COX-2 Inhibition
A study utilizing 4,5-diaryl-1H-pyrazole-3-ol derivatives explored their potential as COX-2 inhibitors, a crucial target in anti-inflammatory drug development. This research suggests the importance of fluorophenyl groups in modulating biological activity, which may be applicable to the study compound in exploring anti-inflammatory properties (Patel et al., 2004).
Safety And Hazards
This involves assessing the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Direcciones Futuras
Based on the findings from the above analyses, researchers would suggest potential applications and areas for further research.
Please consult with a chemistry professional or researcher for more specific and detailed analysis.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-18-7-5-17(6-8-18)22-20(15-30)23-24(32)27(12-13-29(23)26-22)14-16-3-9-19(10-4-16)28-11-1-2-21(28)31/h3-10,12-13,30H,1-2,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYCFXMFKNEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(=C(C(=N4)C5=CC=C(C=C5)F)CO)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)
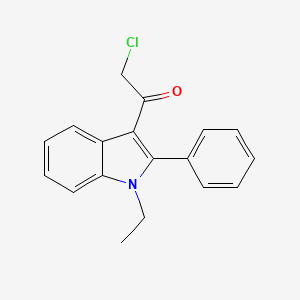
![5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2809893.png)
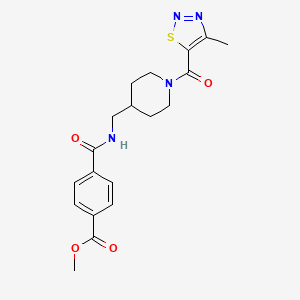
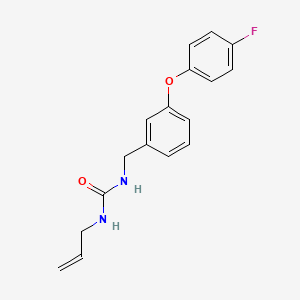
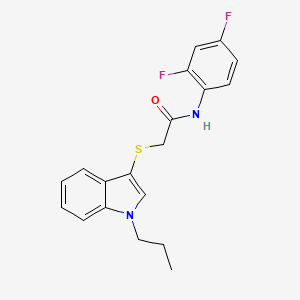
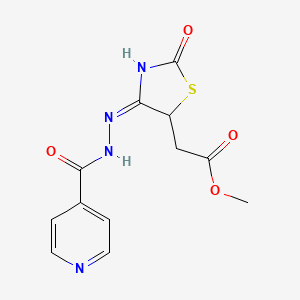
![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)
![Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate](/img/structure/B2809900.png)
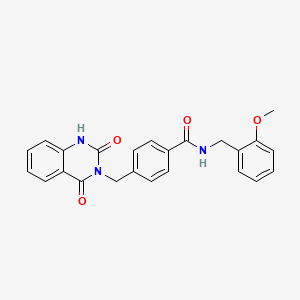
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)
